![molecular formula C6Cl5I B102197 1,2,3,4,5-Pentachloro-6-iodobenzene CAS No. 16478-18-5](/img/structure/B102197.png)
1,2,3,4,5-Pentachloro-6-iodobenzene
Overview
Description
1,2,3,4,5-Pentachloro-6-iodobenzene is a chemical compound with the CAS Number: 16478-18-5 . It has a molecular weight of 376.23 and its IUPAC name is 1,2,3,4,5-pentachloro-6-iodobenzene .
Molecular Structure Analysis
The molecular structure of 1,2,3,4,5-Pentachloro-6-iodobenzene consists of 12 bonds in total . These include 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring . The molecular formula of this compound is C6Cl5I .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,4,5-Pentachloro-6-iodobenzene is 376.23 . The predicted density of this compound is 2.196±0.06 g/cm3 . The compound is expected to have a boiling point of 356.8±37.0 °C .Scientific Research Applications
Environmental Studies
Due to its halogenated nature, this compound is also studied in environmental chemistry for its behavior and breakdown in ecosystems. It serves as a model compound for studying the environmental impact of halogenated organic compounds.
Each of these applications utilizes the unique chemical properties of 1,2,3,4,5-Pentachloro-6-iodobenzene to advance scientific research and development across various fields. The compound’s versatility highlights its importance in both fundamental research and practical applications .
properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl5I/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOZURBHPHLQGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167808 | |
Record name | Benzene, pentachloroiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5-Pentachloro-6-iodobenzene | |
CAS RN |
16478-18-5 | |
Record name | Benzene, pentachloroiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016478185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, pentachloroiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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